1,10-Decanediol dimethacrylate

Catalog No.
S1891963
CAS No.
6701-13-9
M.F
C18H30O4
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Decanediol dimethacrylate

CAS Number

6701-13-9

Product Name

1,10-Decanediol dimethacrylate

IUPAC Name

10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3

InChI Key

LRZPQLZONWIQOJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C

1,10-Decanediol dimethacrylate is a chemical compound with the molecular formula C₁₈H₃₀O₄ and a CAS number of 6701-13-9. It is classified as a dimethacrylate ester, which means it contains two methacrylate functional groups attached to a decanediol backbone. This compound appears as a light yellow liquid and is primarily used in polymer chemistry due to its ability to form cross-linked networks when polymerized. Its unique structure provides enhanced mechanical properties and thermal stability in the resulting polymers, making it valuable in various applications, particularly in the field of materials science and dental products .

  • Skin Irritation: 1,10-DODM can cause skin irritation upon contact [].
  • Eye Irritation: May cause eye irritation [].
  • Respiratory Irritation: Inhalation of vapors may cause respiratory irritation [].
  • Flammability: Flammable liquid [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection when handling 1,10-DODM [].
  • Ensure proper ventilation in the working area [].
  • Follow safe handling practices for flammable liquids [].

Crosslinking Agent in Polymers and Composites

D3MA's ability to undergo crosslinking reactions makes it a crucial component in developing various polymers and composites. The methacrylate groups readily react with initiators under heat or light, forming strong covalent bonds between individual polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and rigidity of the final material []. Research explores D3MA for applications in:

  • Dental composites: D3MA is a component of some dental restorative materials, contributing to their durability and resistance to wear [].
  • High-performance plastics: D3MA can be used to create robust plastics with improved mechanical properties for various industrial applications [].

Synthesis of Functionalized Materials

D3MA can serve as a building block for synthesizing novel materials with specific functionalities. The presence of hydroxyl groups on either end of the molecule allows for further chemical modifications. Researchers can attach various functional groups to D3MA, tailoring the material's properties for specific applications. For instance, research explores D3MA in the development of:

  • Biocompatible materials: By incorporating biocompatible moieties, D3MA can be used to design materials for scaffolds in tissue engineering [].
  • Sensors: Functionalized D3MA can be employed to create selective sensors for various chemical species.

1,10-Decanediol dimethacrylate primarily undergoes polymerization reactions due to its methacrylate groups. The polymerization can be initiated through various methods, including thermal, photoinitiated, or chemical means. These reactions lead to the formation of cross-linked polymers that exhibit improved mechanical strength and durability.

Additionally, it can participate in Michael addition reactions, where nucleophiles can add to the double bonds of the methacrylate groups, further modifying its properties for specific applications.

1,10-Decanediol dimethacrylate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction of 1,10-decanediol with methacrylic acid in the presence of an acid catalyst. This reaction typically requires heating under reflux conditions to facilitate the formation of the ester bonds.
  • Transesterification: This method involves reacting an existing methacrylate ester with 1,10-decanediol, facilitating the exchange of ester groups.

Both methods yield 1,10-decanediol dimethacrylate with high purity when optimized properly .

1,10-Decanediol dimethacrylate has a wide range of applications:

  • Dental Materials: It is commonly used in dental adhesives and composites due to its excellent bonding properties and mechanical strength.
  • Coatings: The compound is utilized in the formulation of coatings that require high durability and resistance to environmental factors.
  • Acrylic Resins: It serves as a cross-linking agent in acrylic resins used for various industrial applications.
  • 3D Printing: Its polymerizable nature makes it suitable for use in photopolymerization processes in additive manufacturing technologies .

Interaction studies involving 1,10-decanediol dimethacrylate focus on its reactivity with various biological systems and materials. Research indicates that it can interact with skin proteins leading to sensitization. Additionally, studies have examined its compatibility with other dental materials and its effects on cell viability when used in biological applications. These interactions are crucial for ensuring safety and efficacy in its applications .

Several compounds share structural similarities with 1,10-decanediol dimethacrylate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethylene glycol dimethacrylateC₁₂H₁₈O₄Shorter chain length; commonly used in dental applications
Trimethylolpropane trimethacrylateC₁₈H₃₀O₆Contains three methacrylate groups; higher cross-linking potential
Butanediol dimethacrylateC₁₂H₂₂O₄Shorter carbon chain; lower viscosity

Uniqueness of 1,10-Decanediol Dimethacrylate: The longer carbon chain provides enhanced flexibility and thermal stability compared to shorter analogs like ethylene glycol dimethacrylate. This makes it particularly suitable for applications requiring robust mechanical properties while maintaining some degree of flexibility .

Physical Description

Liquid

XLogP3

5.5

UNII

BU9449K3UC

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (86.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6701-13-9

Wikipedia

1,10-decamethylene dimethacrylate

General Manufacturing Information

Rubber product manufacturing
2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester: ACTIVE

Dates

Modify: 2023-08-16

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